molecular formula C9H11N5O B2595388 2-methyl-N-(7H-purin-6-yl)propanamide CAS No. 109153-46-0

2-methyl-N-(7H-purin-6-yl)propanamide

Cat. No. B2595388
CAS RN: 109153-46-0
M. Wt: 205.221
InChI Key: HCOFOLUDHBUBKX-UHFFFAOYSA-N
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Description

“2-methyl-N-(7H-purin-6-yl)propanamide” is a chemical compound with the molecular formula C9H11N5O . It is also known by other names such as “N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide” and "Propanamide, N-(6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-" .


Molecular Structure Analysis

The molecular structure of “2-methyl-N-(7H-purin-6-yl)propanamide” consists of a purine ring attached to a propanamide group . The 3D structure of the molecule can be viewed using specialized software or online databases .


Chemical Reactions Analysis

Specific information on the chemical reactions involving “2-methyl-N-(7H-purin-6-yl)propanamide” was not found in the available resources. The reactivity of this compound would depend on various factors including the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

“2-methyl-N-(7H-purin-6-yl)propanamide” is a compound with the molecular formula C9H11N5O and a molecular weight of 205.221. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and may be available in specialized chemical databases .

Mechanism of Action

The mechanism of action of “2-methyl-N-(7H-purin-6-yl)propanamide” is not specified in the available resources. The biological activity of such compounds often depends on their interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Specific safety and hazard information for “2-methyl-N-(7H-purin-6-yl)propanamide” was not found in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

2-methyl-N-(7H-purin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5(2)9(15)14-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOFOLUDHBUBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(7H-purin-6-yl)propanamide

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